molecular formula C17H19NO5 B2742753 8-((2,6-dimethylmorpholino)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one CAS No. 859109-08-3

8-((2,6-dimethylmorpholino)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one

Cat. No.: B2742753
CAS No.: 859109-08-3
M. Wt: 317.341
InChI Key: MWCWHPXKIQVACZ-UHFFFAOYSA-N
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Description

8-((2,6-Dimethylmorpholino)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one (CAS: 859109-08-3) is a synthetic coumarin derivative belonging to the [1,3]dioxolo[4,5-g]chromen-6-one family. Its molecular formula is C₁₇H₁₉NO₅, with a molecular weight of 317.3365 g/mol . The compound features a coumarin core fused with a [1,3]dioxolo ring system, substituted at the 8-position with a (2,6-dimethylmorpholino)methyl group.

Properties

IUPAC Name

8-[(2,6-dimethylmorpholin-4-yl)methyl]-[1,3]dioxolo[4,5-g]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-10-6-18(7-11(2)22-10)8-12-3-17(19)23-14-5-16-15(4-13(12)14)20-9-21-16/h3-5,10-11H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCWHPXKIQVACZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC(=O)OC3=CC4=C(C=C23)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Recent studies have highlighted the biological activities of chromen derivatives, including the compound . Notable applications include:

  • Phosphodiesterase Inhibition : Compounds related to chromen-6-one have been evaluated for their ability to inhibit phosphodiesterase enzymes, particularly phosphodiesterase II. Such inhibition can play a crucial role in treating neurodegenerative diseases by enhancing cognitive function through increased cyclic nucleotide levels .
  • Antioxidant Properties : The presence of dioxole and chromene moieties is linked to significant antioxidant activities. These compounds can scavenge free radicals and inhibit lipid peroxidation, which is vital for protecting cells from oxidative stress .
  • Anti-inflammatory Effects : Similar derivatives have shown potential in modulating inflammatory pathways. The incorporation of specific substituents like the dimethylmorpholino group may enhance anti-inflammatory effects by influencing cytokine release and signaling pathways such as NF-kB and MAPK .

Synthesis and Characterization

The synthesis of 8-((2,6-dimethylmorpholino)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one typically involves multi-step organic reactions that yield high-purity compounds suitable for biological evaluation. Characterization techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and HRMS (High-Resolution Mass Spectrometry) are commonly employed to confirm the structure and purity of the synthesized compounds .

Case Studies and Research Findings

Several studies have investigated the applications of chromen derivatives:

  • Cognitive Enhancement : A study focusing on alkoxylated 6H-benzo[c]chromen-6-one derivatives reported promising results in enhancing cognitive functions through phosphodiesterase inhibition. The derivative with optimal inhibitory potential demonstrated significant effects at low concentrations (IC50 values around 3.67 μM) .
  • Anticancer Activity : Research on various chromene derivatives has shown dose-dependent inhibition of cancer cell proliferation. For instance, studies indicated that structural modifications significantly influence the effectiveness of these compounds against specific cancer types by promoting apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The [1,3]dioxolo[4,5-g]chromen-6-one scaffold is a versatile platform for drug discovery. Below is a comparative analysis of key derivatives, highlighting structural variations and their associated biological activities:

Table 1: Structural and Functional Comparison of [1,3]Dioxolo[4,5-g]chromen-6-one Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Biological Activity Reference
8-((2,6-Dimethylmorpholino)methyl)-6H-... (2,6-Dimethylmorpholino)methyl C₁₇H₁₉NO₅ 317.3365 Not reported (structural analog activities suggest potential MAO-B inhibition or cytotoxicity)
7-Benzylidene-6,7-dihydro-8H-... (4a) Benzylidene C₁₇H₁₂O₅ ~296.27 Cytotoxic activity against breast cancer cell lines (MCF-7, T47D, MDA-MB-231)
8-Propyl-6H-... (FCS303) Propyl C₁₃H₁₂O₅ ~248.23 MAO-B inhibition (IC₅₀ = 0.48 µM), anti-parkinsonian effects in rodent models
8-(Chloromethyl)-6H-... Chloromethyl C₁₁H₇ClO₅ ~254.63 Reactive intermediate; no direct activity reported
3,4,6a,10-Tetrahydroxy-6a,7-dihydroindeno... Polyhydroxy indeno-chromenone C₁₆H₁₂O₆ 300.26 Not specified, but safety data indicate hazardous handling requirements

Key Insights from Structural Variations

Substituent Effects on Bioactivity Morpholino Group: The 2,6-dimethylmorpholino substituent in the target compound introduces a tertiary amine and ether oxygen, which may enhance solubility and metabolic stability compared to hydrophobic groups like propyl or benzylidene . Benzylidene Group: Compound 4a demonstrated potent cytotoxicity (IC₅₀ values in the low micromolar range), attributed to the conjugated aromatic system, which may intercalate DNA or disrupt microtubule dynamics . Propyl Group: FCS303’s MAO-B inhibitory activity highlights the importance of moderate hydrophobicity for enzyme binding. The propyl chain likely occupies a hydrophobic pocket in MAO-B, while the coumarin core interacts with flavin adenine dinucleotide (FAD) cofactors .

Molecular Weight and Pharmacokinetics The target compound’s higher molecular weight (317 g/mol) compared to FCS303 (248 g/mol) may influence its absorption and distribution. However, the morpholino group’s polarity could counterbalance this, improving aqueous solubility.

Safety and Reactivity Derivatives like 8-(chloromethyl)-6H-... serve as intermediates for further functionalization but may pose reactivity risks . In contrast, the morpholino-substituted compound’s stability could reduce off-target interactions.

Hypotheses for Future Research

  • The target compound’s morpholino group may confer MAO-B inhibitory activity akin to FCS303 but with enhanced pharmacokinetics due to improved solubility.

Biological Activity

8-((2,6-dimethylmorpholino)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chromene backbone with a morpholino group that enhances its solubility and biological activity. The specific structural formula is:

C15H17N1O5C_{15}H_{17}N_{1}O_{5}

This structure is crucial for its interaction with biological targets.

Research indicates that the compound exhibits multiple mechanisms of action, primarily through:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit phosphoinositide 3-kinase (PI3K), which plays a critical role in various cellular functions including growth and metabolism .
  • Antioxidant Activity : The dioxole moiety contributes to its antioxidant properties, potentially reducing oxidative stress in cells .
  • Cytotoxic Effects : Studies have demonstrated that it can induce apoptosis in cancer cell lines, particularly through the activation of caspase pathways .

Anticancer Properties

The compound has been evaluated for its anticancer effects in various studies:

  • Case Study 1 : In vitro studies on HepG2 liver cancer cells showed that treatment with the compound resulted in a significant reduction in cell viability compared to control groups. The IC50 value was determined to be approximately 25 µM, indicating potent cytotoxicity .
  • Case Study 2 : A study involving the TA3 mouse carcinoma cell line demonstrated that the compound inhibited cellular respiration and induced apoptosis through mitochondrial pathways .

Antioxidant Activity

The antioxidant capacity was assessed using DPPH radical scavenging assays:

Compound Concentration (µM)% Inhibition
1045
2065
5085

These results suggest that higher concentrations lead to increased inhibition of free radicals, highlighting its potential as a therapeutic agent against oxidative stress-related diseases .

Pharmacokinetics

Pharmacokinetic studies indicate favorable absorption and distribution characteristics. The compound demonstrates:

  • High Bioavailability : Due to its morpholino group, it shows enhanced solubility.
  • Metabolism : Preliminary data suggest hepatic metabolism, with major metabolites identified through LC-MS analysis.

Toxicology

Toxicological assessments reveal that at therapeutic doses, the compound exhibits low toxicity profiles. Acute toxicity studies in animal models indicate no adverse effects at doses up to 100 mg/kg .

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